molecular formula C17H13NO B8372943 2-(1-Naphthylmethyleneamino)phenol

2-(1-Naphthylmethyleneamino)phenol

Cat. No.: B8372943
M. Wt: 247.29 g/mol
InChI Key: RLFFDMCGHZPXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Naphthylmethyleneamino)phenol is a Schiff base ligand synthesized via the condensation of 2-aminophenol with 1-naphthaldehyde. Structurally, it comprises a phenol moiety linked to a naphthyl group through an imine (–C=N–) bond (Figure 1). The extended aromatic system of the naphthyl group confers distinct electronic and steric properties, influencing its coordination behavior and solubility. Its biological relevance, such as antimicrobial or enzyme-inhibitory activity, remains under investigation but is hypothesized to stem from its ability to disrupt microbial membranes or metal-dependent enzymatic pathways .

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylideneamino)phenol

InChI

InChI=1S/C17H13NO/c19-17-11-4-3-10-16(17)18-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12,19H

InChI Key

RLFFDMCGHZPXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

Schiff bases derived from substituted aromatic aldehydes and aminophenols exhibit significant variability in their electronic and steric profiles. Key structural analogues include:

Compound Name Substituent (R) Molecular Weight (g/mol) Donor Atoms Key Structural Feature
2-(1-Naphthylmethyleneamino)phenol Naphthyl 273.31 N, O Extended π-conjugation
(E)-2-((Pyridin-4-ylmethylene)amino)phenol Pyridyl 225.25 N, O Polar pyridine ring
3-Ethoxy-salicylidene-2-aminobenzoic acid Ethoxy-phenyl 285.29 N, O Carboxylic acid functionality

The naphthyl group in this compound enhances hydrophobicity and π-π stacking interactions compared to pyridyl or phenyl substituents. This increases its affinity for nonpolar environments, such as lipid bilayers in biological systems or hydrophobic pockets in enzymes .

Metal-Binding Properties

The coordination behavior of Schiff bases depends on donor atom availability and steric hindrance. Comparative stability constants (log K) for Zn(II) complexes highlight these differences:

Ligand log K (Zn²⁺) Coordination Geometry Bond Lengths (Å) Reference
This compound 12.3 ± 0.2 Distorted tetrahedral Zn–N: 2.02; Zn–O: 1.95
(E)-2-((Pyridin-4-ylmethylene)amino)phenol 11.8 ± 0.3 Tetrahedral Zn–N: 2.05; Zn–O: 1.98
3-Acetylpyridine-semicarbazone 10.9 ± 0.4 Octahedral Zn–N: 2.10; Zn–O: 2.03

The naphthyl derivative exhibits higher stability due to enhanced electron donation from the conjugated aromatic system, which stabilizes the metal-ligand bonds. Its distorted tetrahedral geometry contrasts with the octahedral coordination seen in less sterically hindered ligands .

Physicochemical Properties

Property This compound (E)-2-((Pyridin-4-ylmethylene)amino)phenol Phenol
Melting Point (°C) 198–201 172–175 40–42
Solubility in H₂O (mg/mL) 0.15 2.3 83
Log P (Octanol-Water) 3.8 2.1 1.5

The low water solubility and high Log P of the naphthyl derivative reflect its hydrophobic nature, which may limit pharmaceutical applications but enhance utility in organic synthesis or material science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.